molecular formula C21H26N4O3 B2865916 5-(2-methoxyethyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921515-04-0

5-(2-methoxyethyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2865916
CAS No.: 921515-04-0
M. Wt: 382.464
InChI Key: LYBDMUMXZCEDNM-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-c]pyridine derivative characterized by a 2-phenyl group at position 2, a 3-oxo moiety, a 5-(2-methoxyethyl) substituent, and an N-(3-methylbutyl) carboxamide at position 5. The 2-methoxyethyl group introduces polarity via its ether oxygen, while the branched 3-methylbutyl (isoamyl) chain enhances lipophilicity. Such structural features are critical for modulating solubility, bioavailability, and target binding in medicinal chemistry applications.

Properties

IUPAC Name

5-(2-methoxyethyl)-N-(3-methylbutyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-15(2)9-10-22-20(26)17-13-24(11-12-28-3)14-18-19(17)23-25(21(18)27)16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBDMUMXZCEDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the isopentyl, methoxyethyl, and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the choice of solvents, catalysts, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

5-(2-methoxyethyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The pyrazolo[4,3-c]pyridine core is shared among analogs, but substituent variations significantly alter properties:

Compound (CAS/ID) Position 5 Substituent Carboxamide Substituent Molecular Formula Molecular Weight Key Features
Target Compound 2-Methoxyethyl 3-Methylbutyl C21H26N4O3* ~390.4* Ether oxygen enhances solubility; branched alkyl increases lipophilicity
923233-41-4 Propyl 2-Methoxyethyl C19H22N4O3 354.4 Shorter alkyl chain reduces steric hindrance
923682-25-1 Ethyl 4-Ethoxyphenyl C24H22N4O3 414.5 Aromatic carboxamide may improve π-π stacking interactions
923216-25-5 Benzyl 3-Methylphenyl C29H24N4O2 460.5 Bulky benzyl group increases steric bulk and hydrophobicity

*Estimated based on structural analysis.

Substituent Effects on Physicochemical Properties

  • Position 5 Substituents: 2-Methoxyethyl (Target): Balances lipophilicity (logP ~2.8*) and solubility due to ether oxygen . Propyl (923233-41-4): Lower molecular weight (354.4 vs. ~390.4) and reduced polarity may favor membrane permeability .
  • Carboxamide Substituents :

    • 3-Methylbutyl (Target) : Branched alkyl chain improves metabolic stability compared to linear chains (e.g., propyl) .
    • 4-Ethoxyphenyl (923682-25-1) : Ethoxy group enhances electron-donating capacity, possibly affecting receptor binding .

Research Implications

The target compound’s 2-methoxyethyl and branched alkyl groups position it as a candidate with balanced solubility and stability. In contrast, analogs like 923233-41-4 (propyl substituent) may exhibit faster metabolic clearance, while aromatic derivatives (e.g., 923216-25-5) could face solubility challenges in vivo. Further studies should explore structure-activity relationships (SAR) to refine potency and pharmacokinetics.

Biological Activity

The compound 5-(2-methoxyethyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic derivative of pyrazolo[4,3-c]pyridine that has garnered attention for its potential biological activities. This article aims to summarize the available data on its biological activity, including antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H24N4O2
  • Molecular Weight : 336.41 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that pyrazolo derivatives can possess significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures demonstrated effective inhibition against Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentrations (MIC) in the low micromolar range (e.g., 0.21 µM) .
    • The compound's structural features may enhance its interaction with bacterial enzymes like DNA gyrase, which is crucial for bacterial DNA replication.
  • Cytotoxicity :
    • Preliminary cytotoxicity assays reveal that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. The assessment of cell viability using MTT assays indicates promising results for derivatives related to this compound in inhibiting tumor growth without significant toxicity to healthy cells .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialPseudomonas aeruginosaMIC = 0.21 µM
AntimicrobialEscherichia coliMIC = 0.21 µM
CytotoxicityHaCat (human keratinocyte)IC50 = Not specified
CytotoxicityBalb/c 3T3 (mouse fibroblast)IC50 = Not specified

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of this compound with target proteins involved in microbial resistance mechanisms. The docking simulations suggest favorable binding affinities and interactions with key amino acid residues in the active sites of enzymes such as DNA gyrase and MurD. These interactions are critical for the compound's potential as an antimicrobial agent.

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